N-[2-(1H-indol-3-yl)ethyl]-2-methoxy-4-(methylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1H-indol-3-yl)ethyl]-2-methoxy-4-(methylthio)benzamide, commonly known as JNJ-7777120, is a small molecule drug that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and is known to exhibit selective antagonism towards the histamine H4 receptor.
Wissenschaftliche Forschungsanwendungen
JNJ-7777120 has been extensively studied for its potential therapeutic applications in various diseases such as asthma, allergic rhinitis, and inflammatory bowel disease. It has been shown to exhibit potent anti-inflammatory and immunomodulatory effects by selectively blocking the histamine H4 receptor. This receptor is known to play a crucial role in the regulation of immune cell function, and its blockade by JNJ-7777120 has been shown to reduce inflammation and improve disease outcomes in preclinical models.
Wirkmechanismus
JNJ-7777120 selectively blocks the histamine H4 receptor, which is expressed on various immune cells such as eosinophils, T cells, and dendritic cells. The activation of this receptor by histamine leads to the recruitment and activation of immune cells, resulting in inflammation and tissue damage. By blocking the H4 receptor, JNJ-7777120 inhibits the recruitment and activation of immune cells, leading to reduced inflammation and tissue damage.
Biochemical and Physiological Effects:
JNJ-7777120 has been shown to exhibit potent anti-inflammatory and immunomodulatory effects in preclinical models. It has been shown to reduce the recruitment and activation of immune cells, leading to reduced inflammation and tissue damage. Additionally, JNJ-7777120 has been shown to improve disease outcomes in preclinical models of asthma, allergic rhinitis, and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of JNJ-7777120 is its selective antagonism towards the histamine H4 receptor, which allows for the specific targeting of immune cells involved in inflammation. Additionally, JNJ-7777120 has been shown to exhibit potent anti-inflammatory and immunomodulatory effects, making it a promising therapeutic agent for various diseases. However, one of the limitations of JNJ-7777120 is its relatively low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on JNJ-7777120. One of the areas of interest is the potential therapeutic applications of JNJ-7777120 in other diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis. Additionally, further studies are needed to understand the mechanism of action of JNJ-7777120 in more detail, including its effects on immune cell function and signaling pathways. Furthermore, the development of more potent and selective H4 receptor antagonists could lead to the development of more effective therapies for various inflammatory diseases.
Synthesemethoden
JNJ-7777120 can be synthesized by reacting 2-methoxy-4-(methylthio)benzoic acid with 2-(1H-indol-3-yl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product can be purified by column chromatography to obtain JNJ-7777120 in high yield and purity.
Eigenschaften
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-methoxy-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-23-18-11-14(24-2)7-8-16(18)19(22)20-10-9-13-12-21-17-6-4-3-5-15(13)17/h3-8,11-12,21H,9-10H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWVYRVEADBFKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47197164 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(1H-indol-3-yl)ethyl]-2-methoxy-4-(methylthio)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.